molecular formula C23H22ClN3O3 B2465552 N-(4-chlorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872849-14-4

N-(4-chlorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2465552
CAS No.: 872849-14-4
M. Wt: 423.9
InChI Key: CLWMSMAXTFGEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-indole core substituted at the 3-position with a 2-oxoacetamide group. The indole’s 1-position is modified with a 4-chlorobenzyl moiety, while the acetamide side chain includes a pyrrolidin-1-yl ethyl group linked via a ketone bridge.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c24-17-9-7-16(8-10-17)13-25-23(30)22(29)19-14-27(20-6-2-1-5-18(19)20)15-21(28)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWMSMAXTFGEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a pyrrolidine ring, and a chlorobenzyl group. The presence of these functional groups contributes to its biological activity. The molecular formula is C₁₈H₁₈ClN₃O₃, with a molecular weight of approximately 363.81 g/mol.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes linked to disease processes, including those involved in cancer progression.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, suggesting possible neuropharmacological applications.
  • Antioxidant Activity : Preliminary studies have indicated that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Properties

Numerous studies have evaluated the anticancer effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.5
HeLa (Cervical)4.8
A549 (Lung)3.9

These findings suggest that the compound has significant cytotoxic effects, particularly against breast and lung cancer cell lines.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results indicate that this compound possesses promising antibacterial activity.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of this compound in a series of experiments aimed at understanding its biological profile:

  • Synthesis : The compound was synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with indole derivatives and subsequent acetamide formation.
  • In Vitro Studies : Various assays were conducted to assess its cytotoxicity and mechanism of action, revealing that it induces apoptosis in cancer cells through caspase activation pathways.
  • In Vivo Studies : Animal model studies demonstrated significant tumor reduction when administered at therapeutic doses, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

D-24851 (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)

  • Key Differences :
    • The acetamide group in D-24851 is substituted with a pyridin-4-yl group instead of a pyrrolidin-1-yl ethyl chain.
    • Lacks the 2-oxoethyl-pyrrolidine moiety present in the target compound.
  • Implications :
    • D-24851 is a potent tubulin inhibitor under preclinical development . The pyridinyl group may enhance π-π stacking interactions with hydrophobic enzyme pockets, whereas the pyrrolidine in the target compound could improve solubility or modulate steric effects.

2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide (Compound 2a)

  • Key Differences :
    • 4-Fluorobenzyl substituent vs. 4-chlorobenzyl.
    • Additional 4-methoxy group on the indole ring.
    • Acetamide linked to a pyrazol-3-yl group.
  • The pyrazole ring offers distinct hydrogen-bonding interactions compared to pyrrolidine.

N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105)

  • Key Differences :
    • Simpler structure lacking the pyrrolidin-1-yl ethyl and 4-chlorobenzyl groups.
    • Fluorobenzyl substitution instead of chlorobenzyl.
  • Implications :
    • Reduced steric hindrance and altered lipophilicity due to fluorine vs. chlorine. This compound (TCS 1105) is associated with kinase inhibition pathways, suggesting structural simplicity may limit target specificity .

N-Benzyl-3-(4-chlorophenyl)-2-[methyl-(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]propanamide

  • Key Differences :
    • Trimethoxyphenyl group on the acetamide side chain.
    • Propanamide backbone instead of an indole core.
  • The absence of the indole system may reduce affinity for indole-specific targets .

Comparative Data Table

Compound Name Core Structure Benzyl Substitution Acetamide Modification Biological Activity (Inferred) Reference ID
Target Compound Indole 4-Chlorobenzyl Pyrrolidin-1-yl ethyl ketone Tubulin/Kinase inhibition (hypothesized) -
D-24851 Indole 4-Chlorobenzyl Pyridin-4-yl Tubulin inhibitor (preclinical)
Compound 2a Indole (4-methoxy) 4-Fluorobenzyl Pyrazol-3-yl Kinase modulation (hypothesized)
TCS 1105 Indole 4-Fluorobenzyl Unmodified acetamide Kinase inhibition (reported)
N-Benzyl-3-(4-chlorophenyl)-propanamide analog Propanamide 4-Chlorophenyl Trimethoxyphenyl ketone DNA/tubulin interaction (hypothesized)

Key Observations

  • Substitution Effects :
    • Chlorobenzyl vs. Fluorobenzyl : Chlorine’s larger atomic radius and lipophilicity may enhance target binding in hydrophobic pockets compared to fluorine.
    • Pyrrolidine vs. Pyridine/Pyrazole : Pyrrolidine’s cyclic amine may improve solubility and hydrogen-bonding capacity, whereas aromatic groups (pyridine/pyrazole) favor π-π interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.